molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B131814
M. Wt: 214.02 g/mol
InChI Key: VHCRLTJPUNUZRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method efficiently produces polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding good results . Additionally, a systematic approach for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been thoroughly investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Furthermore, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts were analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives are crucial for their potential as tyrosyl-tRNA synthetase inhibitors. The condensation and alkylation reactions are key steps in the synthesis process, which lead to the formation of various derivatives with potential biological activity . The synthesized compounds were characterized by NMR spectroscopy, and their binding affinities were determined through molecular docking studies, revealing that some derivatives exhibit significant binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . Additionally, the synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were characterized by various spectroscopic techniques and evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. The results from these studies, along with molecular docking, suggest that these derivatives have significant biological activities .

Scientific Research Applications

  • Materials Science and Optoelectronics

    • Imidazo[4,5-b]pyridine derivatives have shown great potential in materials science due to their unique chemical structure and versatility .
    • They have been used in different technological applications such as optoelectronic devices and sensors .
  • Pharmaceutical Field

    • Imidazo[4,5-b]pyridine derivatives have been extensively used in medicinal chemistry .
    • They have been tested for their potential as anticancer, tuberculostatic, antimitotic, and antineuroinflammatory activities .
  • Biological Properties

    • Imidazo[4,5-b]pyridine derivatives have attracted attention due to their biological properties .
    • They have been used in emitters for confocal microscopy and imaging .
  • Luminescent Materials

    • Imidazo[4,5-b]pyridine derivatives have been used in the development of luminescent materials .
    • Their unique chemical structure and versatility make them suitable for use in optoelectronic devices .
  • Type 2 Diabetes Inhibitors

    • A series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme .
    • The IC50 values for all compounds were in the range of 13.5–93.7 µM with a 2,4-dihydroxy-substituted analog displaying the most potent activity potential .
    • Findings suggested that compounds having hydroxyl groups at ortho and para positions are able to inhibit α-glucosidase enzyme efficiently .
  • Antibacterial Agents

    • Imidazo[4,5-b]pyridine derivatives have been reported for various activities such as antibacterial .
  • Analgesic Agents

    • Imidazo[4,5-b]pyridine derivatives have been reported for their potential as analgesic agents .
  • Antioxidant Agents

    • Imidazo[4,5-b]pyridine derivatives have been reported for their potential as antioxidant agents .

properties

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRLTJPUNUZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365640
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

148038-83-9
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (0.94 g, 5 mmol, Aldrich) and disuccinimido carbonate (1.28 g, 5 mmol, Aldrich) in chloroform (50 mL) was heated at reflux for 12 h. The solvent was removed in vacuo and the residue was purified by recrystallization from 40% EtOAc/hexane to give the title compound as a brown solid. MS (ESI, pos. ion) m/z: 214 (M+1).
Quantity
0.94 g
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reactant
Reaction Step One
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1.28 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromopyridine-2,3-diamine (2.45 g) was dissolved in THF (25 mL) and 1,1′-carbonyldiimidazole (2.54 g, 1.2 eq) was added. The reaction was stirred at room temperature under nitrogen gas overnight. Water was then added to the mixture and the product was collected by filtration. The solid was dried under vacuum delivering product (2.57 g, 92% yield). 1H-NMR (300 MHz, DMSO-d6) δ 11.50 (s, 1H), 11.00 (s, 1H), 7.93 (s, 1H), 7.39 (s, 1H). MS (ES+) m/z 213.1 (M+1).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyridine-2,3-diamine (2 g, 10.6 mmol) and urea (2.5 g, 41.6 mmol) was dissolved in DMF and heated to 100° C. for 16 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over Na2SO4 then concentrated to provide 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (0.80 g, 36%) as an off white solid which was used without further purification. LCMS Method W: retention time 0.98 min; [M+2]=212, 214.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Dahmani, Y Kandri Rodi, SV Luis… - … Section E: Structure …, 2011 - scripts.iucr.org
The two fused five- and six-membered rings in the molecule of the title compound, C8H6BrN3O2, are approximately coplanar, the largest deviation from the mean plane being 0.011 (3) …
Number of citations: 2 scripts.iucr.org
S Dahmani, Y Kandri Rodi, SV Luis, M Bolte… - … Section E: Structure …, 2011 - scripts.iucr.org
In the molecule of the title compound, C9H8BrN3O, the fused-ring system is almost planar, the largest deviation from the mean plane being 0.008 (3) Å. The plane through the atoms …
Number of citations: 1 scripts.iucr.org
S Dahmani, Y Kandri Rodi, SV Luis, M Bolte… - … Section E: Structure …, 2011 - scripts.iucr.org
In the molecule of the title compound, C12H12BrN3O, the fused-ring system is essentially planar, the largest deviation from the mean plane being 0.0148 (3) Å. The two allyl groups are …
Number of citations: 1 scripts.iucr.org
Y Kandri Rodi, A Haoudi, F Capet… - … Section E: Structure …, 2013 - scripts.iucr.org
The fused imidazole and pyridine rings in the title compound, C13H10BrN3O, are linked to a benzyl group. The fused ring system is essentially planar, the largest deviation from the …
Number of citations: 12 scripts.iucr.org
M Sikine, H Elmsellem, YK Rodi, H Steli, A Aouniti… - researchgate.net
The inhibition of mild steel corrosion in 1M HCl of 6-bromo-1H-imidazo [4, 5-b] pyridin-2 (3H) one (P2) has been studied at various concentrations using mass loss, polarization …
Number of citations: 4 www.researchgate.net
S Dahmani, Y Kandri Rodi, F Capet… - … Section E: Structure …, 2010 - scripts.iucr.org
The imidazopyridine fused-ring in the title compound, C20H16BrN3O, is planar (rms deviation = 0.011 Å). The phenyl rings of the benzyl substitutents twist away from the central five-…
Number of citations: 12 scripts.iucr.org
HB Ghacham, YK Rodi, F Capet… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C7H6BrN3O, was obtained from the reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide. All non-H atoms lie in a common plane [rms …
Number of citations: 9 scripts.iucr.org
CCD Bruker - academia.edu
In the molecule of the title compound, C12H12BrN3O, the fused-ring system is essentially planar, the largest deviation from the mean plane being 0.0148 (3) A. The two allyl groups are …
Number of citations: 8 www.academia.edu
S Wei, L Li, Y Shu, K Zhao, Z Ji - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
Thirty-six imidazolin-2-ones, including ten pairs of benzimidazolones and sixteen imidazopyridines, were synthesized and subjected for the evaluation of antifungal and antitumor activity…
Number of citations: 12 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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